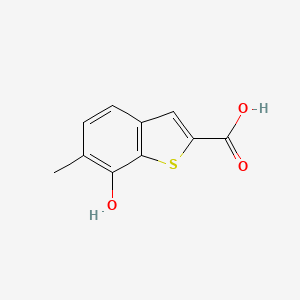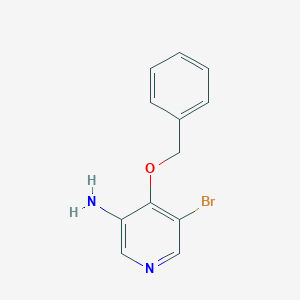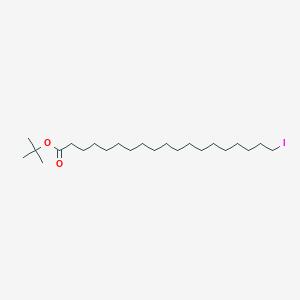
tert-Butyl 19-iodononadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 19-iodononadecanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group and an iodine atom attached to a long-chain fatty acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 19-iodononadecanoate typically involves the esterification of 19-iodononadecanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 19-iodononadecanoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as thiols, amines, or alkoxides.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The tert-butyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium thiolate or sodium azide in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products:
Substitution: Thiol, amine, or alkoxide derivatives.
Reduction: 19-iodononadecanol.
Oxidation: 19-iodononadecanoic acid.
Scientific Research Applications
Chemistry: tert-Butyl 19-iodononadecanoate is used as a building block in organic synthesis
Biology and Medicine: In biological research, this compound can be used as a precursor for radiolabeled compounds, which are valuable in imaging and diagnostic applications. Its derivatives may also exhibit biological activity, making it a potential candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymer synthesis.
Mechanism of Action
The mechanism of action of tert-Butyl 19-iodononadecanoate involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further interact with biological or chemical systems. The tert-butyl group provides steric hindrance, affecting the compound’s overall stability and reactivity.
Comparison with Similar Compounds
- tert-Butyl 19-bromononadecanoate
- tert-Butyl 19-chlorononadecanoate
- tert-Butyl 19-fluorononadecanoate
Comparison: tert-Butyl 19-iodononadecanoate is unique due to the presence of the iodine atom, which is larger and more polarizable compared to other halogens like bromine, chlorine, and fluorine. This results in distinct reactivity patterns and potential applications. For example, iodine-containing compounds often exhibit higher reactivity in substitution reactions and can form stronger halogen bonds, making them valuable in various chemical and biological applications.
Properties
Molecular Formula |
C23H45IO2 |
|---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
tert-butyl 19-iodononadecanoate |
InChI |
InChI=1S/C23H45IO2/c1-23(2,3)26-22(25)20-18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19-21-24/h4-21H2,1-3H3 |
InChI Key |
VDUPDLIAUWUUOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


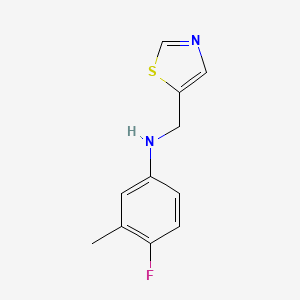


![4-Ethyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine](/img/structure/B13326414.png)
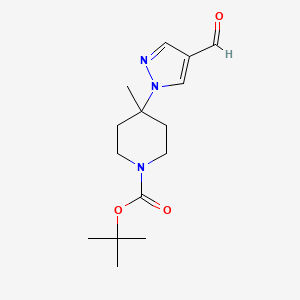

![2-(Ethoxymethylidene)spiro[4.5]decan-1-one](/img/structure/B13326435.png)
![2-[(2,6-Dimethyloxan-4-yl)amino]propane-1,3-diol](/img/structure/B13326441.png)
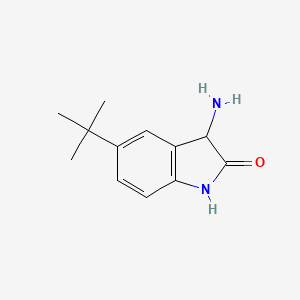
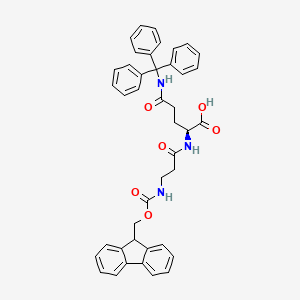
![7-Iodo-5-(trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13326450.png)
